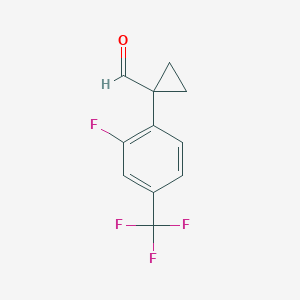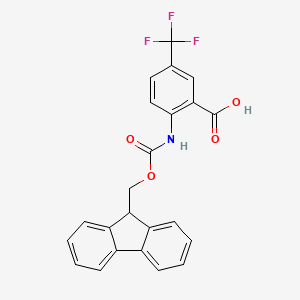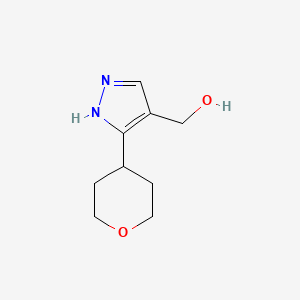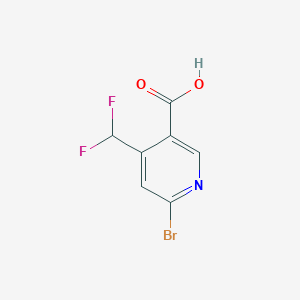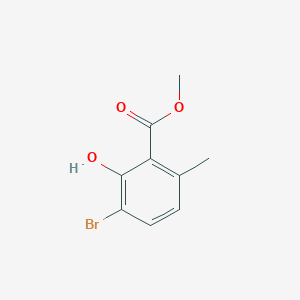![molecular formula C10H19N B13584330 Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)
Spiro[3.6]decan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[3.6]decan-2-amine: is a spirocyclic compound characterized by a unique structure where two rings are connected through a single common atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of spirocyclic compounds, including spiro[3.6]decan-2-amine, often involves cyclization reactions. One common method is the one-pot three-component condensation of cyclic ketones, amines, and thioglycolic acid, catalyzed by mesoporous MCM-41-supported Schiff base and CuSO4·5H2O in toluene . This method yields high efficiency and can be scaled up for industrial production.
Industrial Production Methods: Industrial production of spirocyclic compounds typically involves metal-catalyzed synthesis and cyclization reactions . The use of heterogeneous catalysts, such as MCM-41-supported Schiff base, allows for the recycling and reuse of catalysts, making the process more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: Spiro[3.6]decan-2-amine can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Spiro[3.6]decan-2-amine is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, spirocyclic compounds are studied for their potential as enzyme inhibitors and receptor modulators. Their rigid structure can enhance binding affinity and selectivity .
Medicine: this compound and related compounds are investigated for their potential therapeutic applications, including as antibacterial, antiviral, and anticancer agents . Their unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, spirocyclic compounds are used in the production of polymers and advanced materials. Their stability and unique properties make them suitable for various applications, including coatings and adhesives .
Wirkmechanismus
The mechanism of action of spiro[3.6]decan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit precisely into binding sites, inhibiting or modulating the activity of the target molecule. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Spiro[5.5]undecane: Another spirocyclic compound with a similar structure but different ring sizes.
Spiropentadiene: A highly strained spirocyclic compound with unique reactivity.
Spirobarbiturates: Spirocyclic compounds with sedative and hypnotic activity.
Uniqueness: Spiro[3.6]decan-2-amine is unique due to its specific ring size and the presence of an amine group. This combination of features gives it distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H19N |
|---|---|
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
spiro[3.6]decan-2-amine |
InChI |
InChI=1S/C10H19N/c11-9-7-10(8-9)5-3-1-2-4-6-10/h9H,1-8,11H2 |
InChI-Schlüssel |
GUGXXURQIJVSRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2(CC1)CC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one](/img/structure/B13584250.png)
![1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine](/img/structure/B13584254.png)

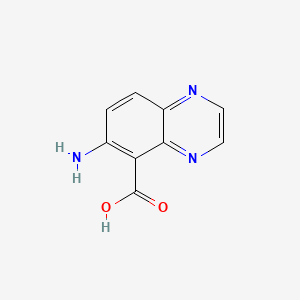
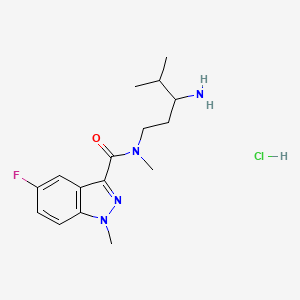

![Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B13584290.png)


